N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide is a complex organic compound that features a bipyridine moiety linked to an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide typically involves multiple steps:
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Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
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Attachment of the Acetamidophenyl Group: : The acetamidophenyl group is introduced through an amide bond formation. This can be achieved by reacting the bipyridine intermediate with 4-acetamidophenyl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bipyridine moiety can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups like the amide or bipyridine ring.
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Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions on the bipyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine or amide groups.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology
In biological research, this compound can be used to study interactions with proteins and nucleic acids, potentially serving as a probe or inhibitor in biochemical assays.
Medicine
Medically, the compound may have potential as a therapeutic agent, particularly in targeting specific enzymes or receptors due to its unique structural features.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes or facilitating electron transfer processes. The acetamidophenyl group can engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4-Acetamidophenylacetic Acid: A precursor in the synthesis of the target compound, with applications in medicinal chemistry.
N-(2-Pyridylmethyl)-2-(4-acetamidophenyl)acetamide: A structurally similar compound with a single pyridine ring.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide is unique due to its combination of a bipyridine moiety and an acetamidophenyl group, providing a versatile scaffold for various applications in coordination chemistry, medicinal chemistry, and materials science. Its ability to form stable complexes with metals and interact with biological targets sets it apart from simpler analogs.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(26)25-19-7-4-16(5-8-19)11-21(27)24-13-17-6-9-20(23-12-17)18-3-2-10-22-14-18/h2-10,12,14H,11,13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSBINMPILYWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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